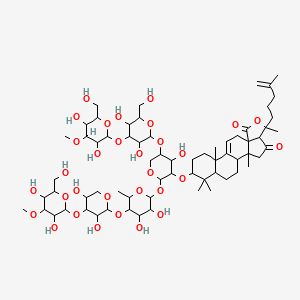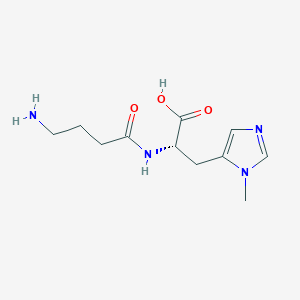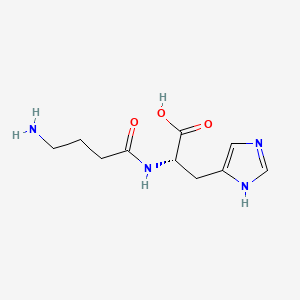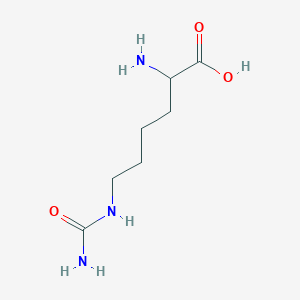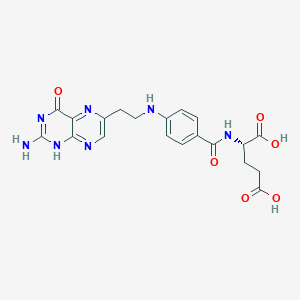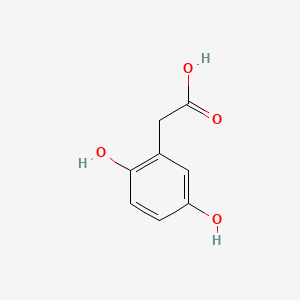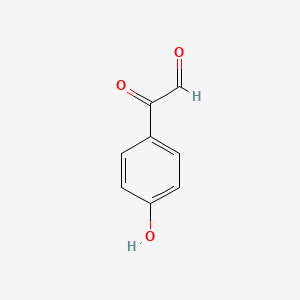
(对羟基苯基)乙二醛
概述
描述
“(p-Hydroxyphenyl)glyoxal” (HPG) is a protein modification reagent that reacts with arginine residues to give a large increase in absorbance at approximately 340 nm . It is a better choice for amino acid side chain modification due to its increased water solubility over phenylglyoxal and HPG modifier-associated improved oxidation resistance over p-nitrophenylglyoxal .
Synthesis Analysis
The synthesis of glyoxal, a compound related to HPG, has been studied. A method was developed for the production of glyoxal by the liquid phase oxidation of acetaldehyde with dilute nitric acid . The reaction mixture produced by this process was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Molecular Structure Analysis
The molecular formula of HPG is C8H6O3 . It has an average mass of 150.131 Da and a monoisotopic mass of 150.031693 Da .Chemical Reactions Analysis
HPG reacts specifically with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . The reactions of glyoxal with ammonia, ammonium salts, and amines cause the formation of the secondary organic aerosol (SOA) components (imidazole and its derivatives) in the atmosphere .Physical And Chemical Properties Analysis
HPG has a density of 1.3±0.1 g/cm3, a boiling point of 295.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 38.3±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 116.7±3.0 cm3 .科学研究应用
药理学和转运机制
- P-糖蛋白 (P-gp) 抑制剂:P-gp 在限制多种分子的口服生物利用度和组织渗透性方面至关重要。一项研究探索了三维定量构效关系 (3D-QSAR) 模型,以了解 P-gp 调控的结构要求,从而帮助治疗剂设计。这些模型预测了可以调节 P-gp 结合位点的分子,突出了 (p-羟基苯基)乙二醛衍生物在增强药物递送系统中的潜在应用 (S. Ekins et al., 2002)。
生物传感器开发
- 电催化测定:开发了一种基于 FePt/CNTs 纳米复合材料/N-(4-羟基苯基)-3,5-二硝基苯甲酰胺改性碳糊电极的生物传感器,用于同时测定谷胱甘肽和吡罗昔康。这展示了 (p-羟基苯基)乙二醛衍生物在构建用于分析目的的灵敏且选择性的生物传感器中的应用 (H. Karimi-Maleh et al., 2014)。
粘合剂性能和材料科学
- 低温环氧树脂粘合剂:使用混合固化剂(包括苯基缩水甘油醚衍生物)对低温环氧树脂粘合剂的研究表明,固化剂含量的变化如何影响低温下的机械性能,如冲击强度和剪切强度。这强调了 (p-羟基苯基)乙二醛衍生物在开发具有特定性能特征的粘合剂中的作用 (Yu Liu et al., 2013)。
组织工程
- 软骨组织工程的仿生支架:已经开发出基于糖多肽的可注射水凝胶,通过聚 (γ-炔丙基-l-谷氨酸) 与叠氮基修饰的甘露糖和 3-(4-羟基苯基)丙酰胺缀合合成。这些水凝胶展示了作为软骨组织工程仿生支架的潜力,表现出良好的细胞相容性并促进软骨细胞增殖 (Kaixuan Ren et al., 2015)。
大气化学
- 乙二醛和甲基乙二醛测量:一项仪器比对研究重点关注在模拟大气条件下测量乙二醛和甲基乙二醛。这项工作对于理解这些化合物在大气中的作用非常重要,包括它们对二次有机气溶胶形成和空气质量的贡献 (R. Thalman et al., 2014)。
作用机制
Target of Action
4-Hydroxyphenyl Glyoxal (4-HPG), also known as 2-(4-hydroxyphenyl)-2-oxoacetaldehyde or (p-Hydroxyphenyl)glyoxal, primarily targets arginine residues in proteins . This interaction is particularly important in the context of proteomics research, where 4-HPG is used to probe the involvement of arginine residues .
Mode of Action
4-HPG specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . This reaction is facilitated by the compound’s ability to modify arginine residues, resulting in a large increase in absorbance at approximately 340 nm .
Pharmacokinetics
It’s known that the compound is a white solid with a melting point of 106-112°c . It’s recommended to be stored at 0-8°C for stability .
Result of Action
The primary result of 4-HPG’s action is the modification of arginine residues, which can be detected spectrophotometrically . This modification allows researchers to probe the involvement of arginine residues in various proteins and peptides .
Action Environment
The action of 4-HPG is influenced by environmental factors such as pH and temperature. The compound specifically reacts with arginine residues under mild conditions (pH 7 to 9, 25°C) . Additionally, the compound’s stability is affected by temperature, as it’s recommended to be stored at 0-8°C .
未来方向
The sustainable production of glycolic acid has been proposed as a novel route for the valorisation of bio-oil derived glyoxal . Furthermore, the efficient total synthesis of Lissodendrin B, a 2-aminoimidazole alkaloid bearing a (p-hydroxyphenyl) glyoxal moiety, has been reported, suggesting potential future directions for the synthesis and biological studies of HPG analogs .
生化分析
Biochemical Properties
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism . This detoxification is accomplished by the sequential action of two thiol-dependent enzymes, glyoxalase I and glyoxalase II .
Cellular Effects
Exposure to glyoxal, a compound related to 4-Hydroxyphenyl Glyoxal, has been found to cause damage in human aortic endothelial cells . This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways
Molecular Mechanism
It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Hydroxyphenyl Glyoxal may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Hydroxyphenyl Glyoxal in laboratory settings. It is known that glyoxal, a related compound, can cause significant damage in human aortic endothelial cells over time .
Metabolic Pathways
It is known that glyoxal, a related compound, is involved in the detoxification of methylglyoxal and other reactive aldehydes produced as part of normal metabolism .
属性
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMONFVFAYLRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073444 | |
| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24645-80-5 | |
| Record name | 4-Hydroxyphenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Hydroxyphenyl)glyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-HYDROXYPHENYL)GLYOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

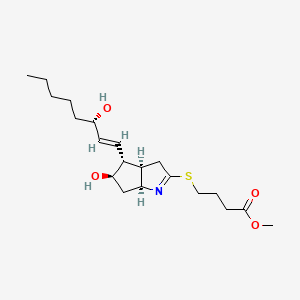

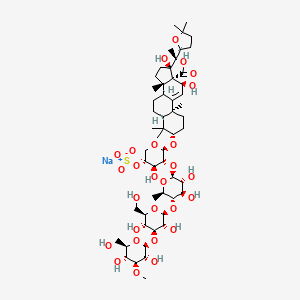
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
